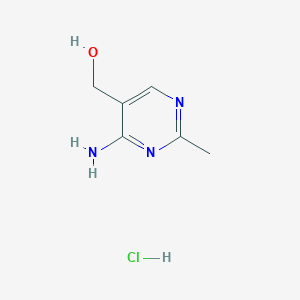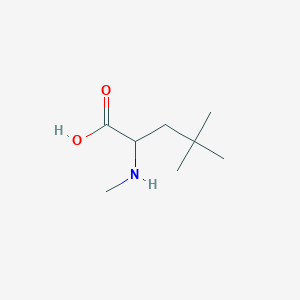
Diisopropyl (p-tolylethynyl)boronate
Overview
Description
Diisopropyl (p-tolylethynyl)boronate is an organoboron compound with the molecular formula C15H21BO2. It is a boronic ester that features a p-tolylethynyl group attached to a boronate moiety. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
Diisopropyl (p-tolylethynyl)boronate, also known as [(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester, is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . They are known to interact with a variety of targets, primarily through their boron moiety . .
Mode of Action
Organoboron compounds, in general, are known to participate in a variety of reactions, including asymmetric catalysis . They can react with electrophilic functional groups or catalysts in a variety of ways, allowing a relatively simple fragment to be exploited into a diverse array of complex products .
Biochemical Pathways
Organoboron compounds are known to participate in a range of reactions, including the allylboration of carbonyl and imine functionalities . They can also participate in other C−C bond-forming reactions via cross-coupling reactions .
Result of Action
Organoboron compounds, in general, are known to participate in a variety of reactions that can lead to the formation of complex products .
Biochemical Analysis
Biochemical Properties
Diisopropyl (p-tolylethynyl)boronate is known to interact with cis-diol-containing compounds . The boronic acid functionality of the compound allows it to exhibit several significant advantages, including broad-spectrum selectivity, reversible covalent binding, pH-controlled capture/release, fast association/desorption kinetics, and good compatibility with mass spectrometry .
Cellular Effects
Boronate ester compounds have been shown to have significant effects on cellular processes . For instance, they can influence hole mobility and stability in boronate ester polymer films .
Molecular Mechanism
Boronate affinity materials, which this compound is a part of, have been shown to exhibit broad-spectrum selectivity, reversible covalent binding, and pH-controlled capture/release .
Temporal Effects in Laboratory Settings
Boronate ester compounds have been shown to exhibit good resistance to high temperatures, moisture, and solvents .
Metabolic Pathways
Boronate affinity materials have been shown to play a role in the selective separation and molecular recognition of cis-diol-containing compounds .
Transport and Distribution
Boronate ester compounds have been shown to exhibit flip-flop diffusion across lipid layers of a hybrid bilayer membrane .
Subcellular Localization
Advanced tools such as DeepLoc 2.0 can be used to predict the subcellular localization of proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyl (p-tolylethynyl)boronate can be synthesized through the Miyaura borylation reaction. This involves the cross-coupling of bis(pinacolato)diboron with aryl halides or vinyl halides under palladium catalysis . The reaction typically requires a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are generally mild, making it a convenient method for preparing boronic esters.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl (p-tolylethynyl)boronate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronate reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronate group can be oxidized to form boronic acids or other boron-containing compounds.
Substitution: The p-tolylethynyl group can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Solvents: THF, DMF, or toluene, depending on the specific reaction requirements.
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules that incorporate the p-tolylethynyl group.
Scientific Research Applications
Diisopropyl (p-tolylethynyl)boronate has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Material Science: Employed in the synthesis of boronate affinity materials for separation and molecular recognition.
Medicinal Chemistry: Investigated for its potential in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.
Bis(pinacolato)diboron: A common reagent for borylation reactions.
MIDA Boronates: Boronic esters used for their stability and ease of handling.
Uniqueness
Diisopropyl (p-tolylethynyl)boronate is unique due to its specific structure, which imparts distinct reactivity and selectivity in coupling reactions. Its p-tolylethynyl group provides additional functionalization options compared to simpler boronic acids or esters.
Properties
IUPAC Name |
2-(4-methylphenyl)ethynyl-di(propan-2-yloxy)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-12(2)17-16(18-13(3)4)11-10-15-8-6-14(5)7-9-15/h6-9,12-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBUORZWUHUUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C#CC1=CC=C(C=C1)C)(OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Thiophen-3-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine](/img/structure/B3097266.png)
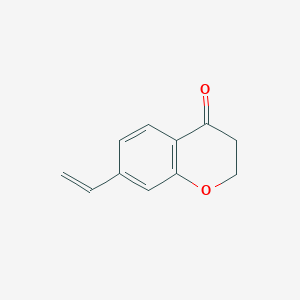

![Benzyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B3097292.png)
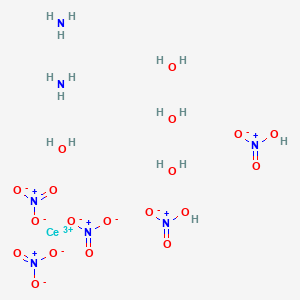
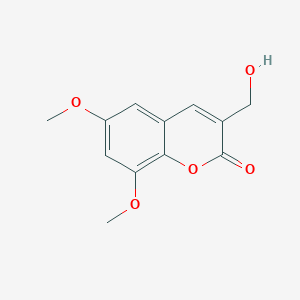
![Imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B3097305.png)
![1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl)ferrocene]](/img/structure/B3097313.png)
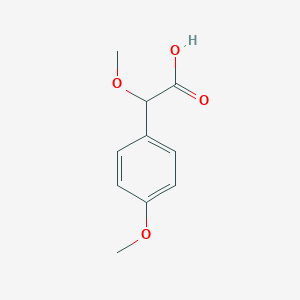
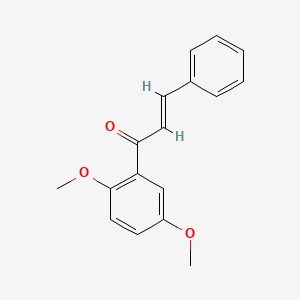
![Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B3097327.png)
![(2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-propan-2-ylpropan-2-amine](/img/structure/B3097337.png)
